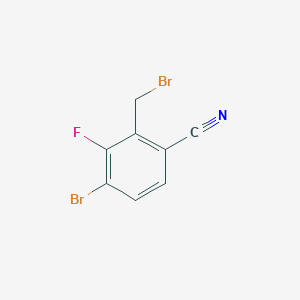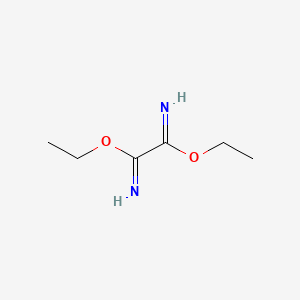
Ethanediimidic acid, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ethanediimidic acid, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of ethanediimidic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
化学反应分析
Types of Reactions: Ethanediimidic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or nitriles.
Reduction: Reduction reactions can convert the ester to primary amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Imides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
科学研究应用
Ethanediimidic acid, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ethanediimidic acid, diethyl ester involves its ability to act as an electrophile in chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Ethanedioic acid, diethyl ester (Diethyl oxalate): Similar in structure but differs in reactivity and applications.
Diethyl carbonate: Another ester with different chemical properties and uses.
Diethyl malonate: Used in different synthetic applications compared to ethanediimidic acid, diethyl ester.
Uniqueness: this compound is unique due to its specific reactivity and applications in modifying biomolecules and synthesizing pharmaceutical intermediates. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
13534-15-1 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
diethyl ethanediimidate |
InChI |
InChI=1S/C6H12N2O2/c1-3-9-5(7)6(8)10-4-2/h7-8H,3-4H2,1-2H3 |
InChI 键 |
ASBYNUPWDRZDBR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)C(=N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
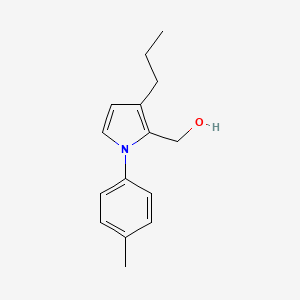
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
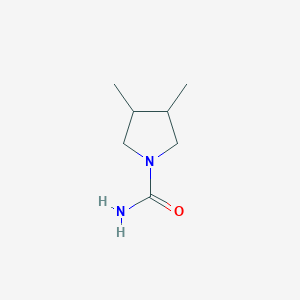
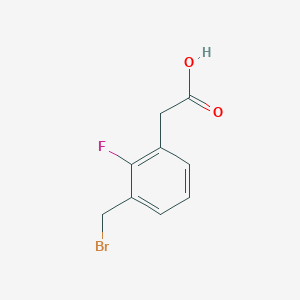
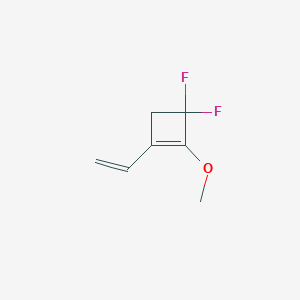
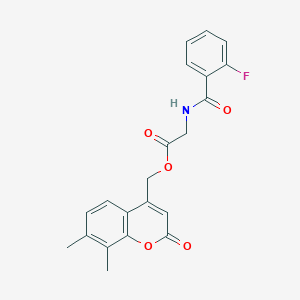
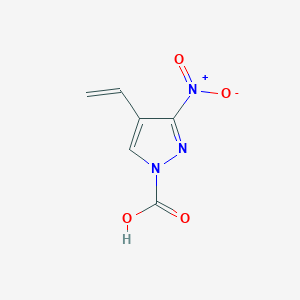
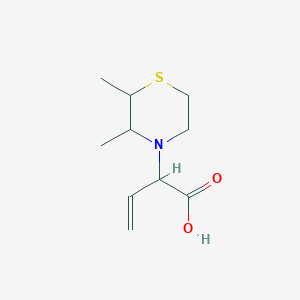
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
